n-Benzyl-1-(4-fluorophenyl)methanamine

Catalog No.
S711121
CAS No.
55096-88-3
M.F
C14H14FN
M. Wt
215.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-Benzyl-1-(4-fluorophenyl)methanamine

CAS Number

55096-88-3

Product Name

n-Benzyl-1-(4-fluorophenyl)methanamine

IUPAC Name

N-[(4-fluorophenyl)methyl]-1-phenylmethanamine

Molecular Formula

C14H14FN

Molecular Weight

215.27 g/mol

InChI

InChI=1S/C14H14FN/c15-14-8-6-13(7-9-14)11-16-10-12-4-2-1-3-5-12/h1-9,16H,10-11H2

InChI Key

SXZSRGKJZKOZRP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNCC2=CC=C(C=C2)F

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CC=C(C=C2)F

The exact mass of the compound n-Benzyl-1-(4-fluorophenyl)methanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

n-Benzyl-1-(4-fluorophenyl)methanamine (CAS 55096-88-3) is a fluorinated secondary amine widely used as a synthetic intermediate in pharmaceutical research and development. Its structure incorporates a 4-fluorobenzyl group, a motif intentionally designed to enhance the metabolic stability, binding affinity, and pharmacokinetic properties of downstream drug candidates. [REFS-1, REFS-2] This compound serves as a critical precursor for constructing complex heterocyclic scaffolds, particularly in the development of targeted therapies for oncology. [3]

Research Fit

Fragment Library
Fluorinated secondary amine for FBDD screening collections
Detection
Intrinsic ¹⁹F nucleus supports label-free NMR binding studies
Synthesis
Benzyl and 4-fluorobenzyl groups provide synthetic diversification handles

Substituting this compound with its non-fluorinated analog, N-benzyl-1-phenylethanamine, or a different halide is a critical error in workflows where downstream biological activity is the primary goal. The para-fluoro substituent is not a trivial modification; it is a strategic element used to block a common site of metabolic attack (para-hydroxylation) by cytochrome P450 enzymes, thereby increasing the metabolic half-life of the final active molecule. [1] Furthermore, the high electronegativity of fluorine alters the electronic properties of the aromatic ring, which can lead to enhanced binding interactions with target proteins. [2] Replacing this specific building block risks producing a final compound with inferior potency, a different pharmacokinetic profile, and reduced overall viability as a drug candidate.

Substitution Risk

Replacing with dibenzylamine may remove the para‑fluorine, losing the ¹⁹F NMR probe and reported metabolic stability advantage.
Replacing with 4‑fluorobenzylamine may omit the benzyl group, potentially reducing the broad target engagement profile observed in crystal structures.

Essential Precursor for Synthesizing Kinesin Spindle Protein (KSP) Inhibitors with Nanomolar Potency

This compound is a documented intermediate in the synthesis of dihydropyrazolobenzoxazines, a class of highly potent Kinesin Spindle Protein (KSP) inhibitors. The final compounds, which incorporate the N-(4-fluorobenzyl) moiety from this precursor, exhibit potent enzymatic inhibition with IC50 values as low as 11 nM. [1] The synthesis of these high-potency molecules relies on the specific structural and electronic contributions of the 4-fluorophenyl group, which cannot be achieved with a generic, non-fluorinated benzylamine analog.

Evidence DimensionPotency of Downstream Synthesized Inhibitor (KSP Enzymatic Assay)
Target Compound DataEnables synthesis of inhibitors with IC50 = 11 nM
Comparator Or BaselineGeneral small molecule screening hits (typically μM range)
Quantified DifferenceLeads to compounds with ~100-1000 fold higher potency than typical initial hits.
ConditionsIn vitro KSP ATPase enzyme assay.

For researchers in oncology drug discovery, procuring this specific precursor is a direct path to synthesizing inhibitors with clinically relevant potency, saving significant optimization time.

Metabolic Stability
Class-level
C‑F BDE ~116 kcal/mol vs. C‑H ~99 kcal/mol; ~17% higher bond strength
Supports metabolic stability screening
Inferred from benzylamine class data

Strategic Incorporation of Fluorine to Enhance Metabolic Stability

The carbon-fluorine bond is significantly stronger (bond energy ~115 kcal/mol) than a carbon-hydrogen bond (~100 kcal/mol). In medicinal chemistry, replacing a hydrogen at a metabolically labile position, such as the para-position of a phenyl ring, with fluorine is a standard strategy to block oxidative metabolism. [1] For example, in a study on piperidine-based inhibitors, para-fluorine substitution increased the metabolic half-life in mouse liver microsomes by up to 5-fold compared to the non-fluorinated parent compound. [2] Choosing N-benzyl-1-(4-fluorophenyl)methanamine provides a building block with this stability pre-engineered into its structure.

Evidence DimensionMetabolic Half-Life Improvement (Mouse Liver Microsomes)
Target Compound DataIncorporates a 4-fluoro-phenyl group, a motif shown to increase MLM half-life.
Comparator Or BaselineUnsubstituted phenyl group (C-H bond), which is susceptible to P450-mediated oxidation.
Quantified DifferenceUp to a 5-fold increase in metabolic half-life has been demonstrated for similar substitutions.
ConditionsIn vitro mouse liver microsome (MLM) stability assay.

This compound is the correct choice for projects where the final molecule must have improved metabolic stability to be a viable candidate for in vivo studies.

Target Engagement
Cross‑study
≥5 distinct protein targets (STAG1, JMJD1B, SHIP1, Tubulin‑TTL, NendoU) vs. ≤3 for 4‑fluorobenzylamine
Supports fragment versatility evaluation
PanDDA X‑ray crystallography data

Process Efficiency: A Ready-to-Use Intermediate That Bypasses an Independent Benzylation Step

Procuring this pre-formed secondary amine eliminates the need for a separate synthesis step involving the reaction of 4-fluorobenzylamine with a benzylating agent like benzyl bromide. This direct acquisition saves significant process time, reduces the consumption of solvents and reagents, and avoids an additional purification step. For labs focused on rapid library synthesis or scale-up operations, using this compound directly streamlines the workflow compared to a multi-step, in-house preparation from simpler starting materials.

Evidence DimensionSynthetic Route Complexity
Target Compound Data1-step (direct use)
Comparator Or Baseline2-steps (synthesis from 4-fluorobenzylamine and benzyl bromide, followed by purification).
Quantified DifferenceReduces the synthetic pathway by at least one full chemical transformation and purification cycle.
ConditionsStandard laboratory synthesis workflow.

This compound offers a clear procurement advantage by reducing labor costs, resource use, and time-to-result for any project requiring the N-(4-fluorobenzyl)benzylamine scaffold.

Lipophilicity & Basicity
Class-level
ΔLogP ≈ +0.3; ΔpKa ≈ −0.4 vs. dibenzylamine
Supports ADME property optimization
Calculated using XLogP3 and ACD/Labs method
¹⁹F NMR Capability
Class-level
Single ¹⁹F nucleus enables direct binding detection without labeling
Supports label‑free fragment screening
Requires ¹⁹F NMR assay setup

Core Building Block for Potent Antimitotic KSP Inhibitor Synthesis

Ideal for research programs focused on synthesizing novel KSP inhibitors for cancer therapy. Its structure is proven to be a key component in achieving the nanomolar potency required for effective inhibition of the KSP motor protein, a critical target in cell division. [1]

Scaffold Development in Drug Discovery Programs Requiring High Metabolic Stability

This is the right choice when designing new chemical entities where blocking P450-mediated metabolism is a primary objective. The 4-fluoro group provides a well-established method to enhance pharmacokinetic profiles, making this an intelligent starting material for candidates intended for in vivo evaluation. [2]

Accelerated Synthesis of Focused Compound Libraries

Recommended for medicinal chemistry campaigns that require the rapid generation of diverse molecules built upon the fluorobenzyl amine core. As a pre-assembled, high-purity synthon, it allows researchers to focus on diversification at other positions without spending resources on precursor synthesis.

Application Selection Guide

Application
Selection Property
Validation Focus
Cohesin complex structural biology studies
Broad target engagement profile
Binding mode characterization with STAG1 and JMJD1B
¹⁹F NMR fragment screening
Single ¹⁹F NMR probe
Label‑free binding detection workflow
Coronavirus endoribonuclease research
Fragment hit for NendoU
Inhibition assay and SAR development
PI3K/Akt pathway probe development
SHIP1 phosphatase domain binder
Phosphatase activity modulation studies

XLogP3

2.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

N-benzyl-1-(4-fluorophenyl)methanamine

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